ZK824859 -

ZK824859

Catalog Number: EVT-287083
CAS Number:
Molecular Formula: C23H22F2N2O4
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZK824859 is a potent uPA inhibitor as a potential treatment for multiple sclerosis. ZK824859 showed activity to lower clinical scores when dosed in either acute or chronic mouse EAE mode.
Overview

ZK824859 is a synthetic compound identified as a potent inhibitor of urokinase plasminogen activator (uPA), a serine protease involved in various physiological processes, including fibrinolysis and cell migration. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of multiple sclerosis, where it has demonstrated efficacy in reducing clinical symptoms in experimental models . The chemical structure of ZK824859 is characterized by specific functional groups that enhance its selectivity towards uPA over tissue plasminogen activator (tPA) due to steric and electronic interactions with the enzyme's active site .

Source and Classification

ZK824859 is classified under small molecule inhibitors targeting serine proteases. It is specifically designed to inhibit uPA, which plays a crucial role in the degradation of fibrin clots and is implicated in cancer metastasis and inflammatory diseases . The compound's unique properties make it a candidate for further research into its mechanisms of action and potential therapeutic applications.

Synthesis Analysis

The synthesis of ZK824859 involves several key steps that are typical for the production of small molecule inhibitors. While detailed synthetic routes are not explicitly provided in the available literature, compounds of similar structure often utilize methods such as:

  1. Condensation Reactions: To form the core structure, typically involving the reaction of amines with carbonyl compounds.
  2. Functional Group Modifications: Introduction of substituents that enhance potency and selectivity, such as difluoropyridine rings.
  3. Purification Techniques: Such as chromatography to isolate the desired product from by-products.

Technical details regarding specific reagents and conditions used in the synthesis of ZK824859 would require access to proprietary research data or patents.

Molecular Structure Analysis

ZK824859's molecular structure can be described as follows:

  • Core Structure: The compound features a benzimidazole moiety which is common among uPA inhibitors.
  • Substituents: A difluoropyridine ring is strategically placed to interact with specific residues within the active site of uPA, enhancing selectivity over tPA.
  • Molecular Formula: The exact molecular formula and weight can be derived from its structural representation, which should be available in chemical databases or publications.
Chemical Reactions Analysis

ZK824859 primarily acts through non-covalent interactions with uPA, inhibiting its enzymatic activity. The compound does not undergo enzymatic cleavage; rather, it binds to the active site, preventing substrate access. Key reactions include:

  1. Enzyme Inhibition: ZK824859 forms hydrogen bonds and hydrophobic interactions with critical amino acids in the uPA active site.
  2. Selectivity Mechanism: The difluoropyridine moiety enhances binding affinity through specific interactions that differ from those with tPA, allowing for selective inhibition .
Mechanism of Action

The mechanism by which ZK824859 exerts its effects involves:

  1. Binding to uPA: The compound interacts with the S1 pocket of uPA, where it stabilizes a conformation that prevents substrate binding.
  2. Inhibition of Fibrinolysis: By inhibiting uPA, ZK824859 disrupts the normal fibrinolytic process, which could have implications in conditions like multiple sclerosis where excessive fibrinolysis may contribute to pathology .
Physical and Chemical Properties Analysis

ZK824859 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic use; studies would provide data on degradation pathways.
  • Melting Point and Boiling Point: These properties are essential for understanding the compound's behavior under different conditions.

Relevant Data

Specific numerical values for these properties would need to be sourced from experimental data or chemical databases.

Applications

ZK824859 has potential applications in:

  1. Therapeutics for Multiple Sclerosis: Its ability to inhibit uPA suggests it could mitigate inflammatory processes associated with this condition .
  2. Cancer Research: Given uPA's role in metastasis, ZK824859 may serve as a lead compound for developing anti-cancer therapies targeting proteolytic pathways involved in tumor progression .
  3. Research Tool: As an inhibitor, it can be utilized in studies investigating uPA's role in various biological processes.
Introduction to ZK824859

Background and Discovery of ZK824859

ZK824859 emerged from targeted drug discovery efforts to develop selective urokinase plasminogen activator (uPA) inhibitors for oncology and autoimmune diseases. It was first described in pharmacological literature as a benzylamine-class compound designed to overcome the pharmacokinetic limitations of earlier amidine/guanidine-based inhibitors [5] [7]. The molecule was structurally optimized for oral bioavailability, distinguishing it from first-generation uPA inhibitors that suffered from poor absorption and rapid clearance [7]. Preclinical characterization revealed its nanomolar potency against human uPA (IC₅₀ = 79 nM), with significantly weaker inhibition of tissue plasminogen activator (tPA; IC₅₀ = 1,580 nM) and plasmin (IC₅₀ = 1,330 nM) [1] [4]. This selectivity profile positioned ZK824859 as a candidate for in vivo validation in disease models relevant to uPA's pathological roles.

Table 1: Enzymatic Inhibition Profile of ZK824859

Target EnzymeIC₅₀ (nM)Selectivity Ratio (vs. uPA)
Human uPA791.0
Human tPA1,58020.0
Human Plasmin1,33016.8
Mouse uPA4105.2*

*Fold reduction in potency relative to human uPA [1] [6]

Structural Classification: Urokinase-Type Plasminogen Activator (uPA) Inhibitors

As a small-molecule uPA inhibitor (molecular weight: 414.40 g/mol; chemical formula C₂₂H₂₀F₂N₂O₄), ZK824859 belongs to the benzylamine structural class [4] [7]. Its core pharmacophore features a fluorinated benzyloxy scaffold linked to a chiral carboxylic acid moiety, enabling critical interactions within uPA's catalytic domain [4]. Unlike rigid amidine-based inhibitors (e.g., UK-371804), ZK824859 lacks strongly basic groups, contributing to improved membrane permeability [7] [9].

X-ray crystallographic studies of analogous uPA inhibitors reveal a conserved binding mechanism:

  • S1 Pocket Occupation: The protonated amine of the benzylamine group forms a salt bridge with Asp189 at the base of uPA's S1 specificity pocket [9].
  • Oxyanion Hole Stabilization: Carbonyl groups near the catalytic Ser195 hydrogen-bond with Gly193 backbone amides [9].
  • S1β Subsite Engagement: Fluorinated aromatic rings exploit hydrophobic subpockets (Gln192, Lys143) enhancing selectivity over other serine proteases [9].

Notably, ZK824859 exhibits species-dependent potency, with 5-fold lower efficacy against mouse uPA (IC₅₀ = 410 nM) than human uPA [1] [6]. This divergence arises from subtle differences in S1β subsite residues between species, complicating murine translational studies but informing human therapeutic predictions [5] [9].

Pharmacological Significance in Protease Inhibition

ZK824859 represents a pharmacologically significant advance in targeting the uPA system due to its dual mechanisms:

Proteolytic Cascade DisruptionBy inhibiting uPA-mediated plasminogen activation, ZK824859 prevents downstream ECM degradation and growth factor liberation (e.g., VEGF, TGF-β) [2] [9]. This indirectly suppresses matrix metalloproteinase (MMP) activation, a key mediator of tissue invasion in cancer and inflammation [2] [9].

Non-Proteolytic Signaling ModulationuPA-uPAR interactions activate oncogenic pathways (Ras/MAPK, PI3K/AKT). ZK824859 reduces uPAR-dependent cell migration and angiogenesis by limiting proteolytic uPAR maturation and disrupting uPA-uPAR-integrin complexes [2] [9].

Table 2: Pharmacodynamic Effects of ZK824859 in Disease Models

Disease ContextModel SystemKey Outcomes
Multiple SclerosisChronic mouse EAE50 mg/kg b.i.d. reduced clinical scores by 80%
Metastatic CancerIn vitro invasionReduced tumor cell invasion by 60–75%*
Tumor MicroenvironmentAngiogenesis assaysImpaired endothelial tube formation*

*Predicted effects based on uPA inhibition mechanisms [1] [2] [5]

The compound's oral bioavailability enables systemic exposure required for CNS and metastatic disease applications, distinguishing it from peptide-based uPA inhibitors (e.g., Bicyclic UK18) restricted to topical use [1] [5]. Ongoing research explores ZK824859 analogs to enhance human/mouse cross-reactivity and brain penetration [7] [9].

Properties

Product Name

ZK824859

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N

SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Solubility

Soluble in DMSO

Synonyms

ZK824859; ZK-824859; ZK 824859; CAS#2254001-81-3

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.